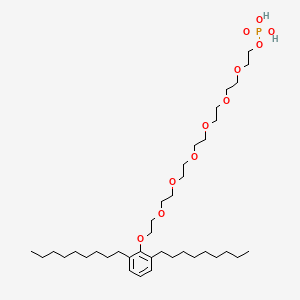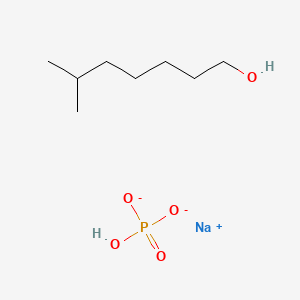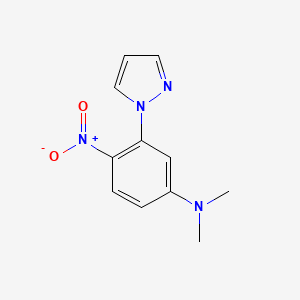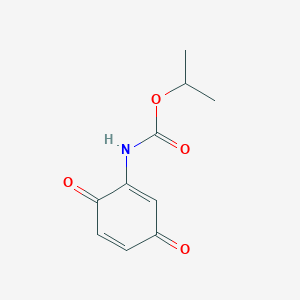
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate typically involves the reaction of isopropyl carbamate with a suitable precursor of the 3,6-dioxocyclohexa-1,4-dien-1-yl moiety. One common method involves the use of N-bromosuccinimide in acetonitrile at room temperature, followed by extraction with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted carbamates depending on the specific reaction conditions and reagents used.
科学的研究の応用
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate has several scientific research applications:
作用機序
The mechanism of action of Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly useful in cancer treatment, where the compound can selectively target cancer cells overexpressing certain enzymes .
類似化合物との比較
Similar Compounds
Seratrodast: A thromboxane A2 receptor antagonist with a similar dioxocyclohexadiene structure.
SGC3027: A selective inhibitor of protein arginine N-methyltransferase with a related chemical structure.
Uniqueness
Propan-2-yl (3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate is unique due to its specific combination of the isopropyl carbamate and dioxocyclohexa-1,4-dien-1-yl moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo redox cycling and generate reactive oxygen species sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
64888-06-8 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC名 |
propan-2-yl N-(3,6-dioxocyclohexa-1,4-dien-1-yl)carbamate |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)11-8-5-7(12)3-4-9(8)13/h3-6H,1-2H3,(H,11,14) |
InChIキー |
ZWOSRJDXFOVLOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NC1=CC(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


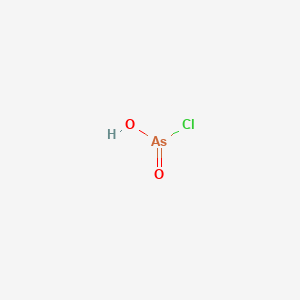



![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
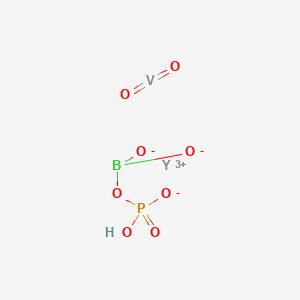

![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
